molecular formula C23H17ClN4O B11991127 3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991127
M. Wt: 400.9 g/mol
InChI Key: AXCFVGJCCQLABS-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry

Preparation Methods

The synthesis of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 4-chlorobenzaldehyde under reflux conditions in ethanol . The reaction is facilitated by the presence of an acid catalyst, such as glacial acetic acid. The product is then purified through recrystallization from ethanol.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature and solvent choice, can be optimized for larger-scale production.

Chemical Reactions Analysis

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives.

Scientific Research Applications

3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is investigated for its ability to inhibit enzyme activity and interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing its biological activity . The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones derived from biphenyl-4-carbohydrazide, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 3-[1,1’-biphenyl]-4-yl-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific chlorophenyl substitution, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H17ClN4O/c24-20-12-6-16(7-13-20)15-25-28-23(29)22-14-21(26-27-22)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-15H,(H,26,27)(H,28,29)/b25-15+

InChI Key

AXCFVGJCCQLABS-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.